Halofuginone-13C,15N2 Hydrochloride
Description
Historical Context of Halofuginone (B1684669) Discovery and Research Trajectory
The story of halofuginone begins with its natural precursor, febrifugine, an alkaloid isolated from the plant Dichroa febrifuga, commonly known as Chang Shan. wikipedia.orgnih.gov This plant has a long history of use in traditional Chinese medicine as an antimalarial remedy. nih.gov In the quest for a less toxic and more effective alternative to febrifugine, the racemic halogenated derivative, halofuginone, was synthesized. nih.gov
Initially, its primary application was in veterinary medicine as a coccidiostat to treat parasitic infections in animals. wikipedia.orgwikipedia.org However, over the past two decades, the scope of halofuginone research has broadened dramatically. nih.gov Scientists discovered its potent antifibrotic properties by chance, which led to extensive preclinical studies in various animal models and humans. nih.gov This discovery opened up new avenues of investigation, and halofuginone progressed to clinical trials for its therapeutic potential in cancer and fibrotic diseases. nih.gov In March 2000, the U.S. Food and Drug Administration granted it orphan drug designation for the treatment of scleroderma. wikipedia.orgfcad.com
Significance of Halofuginone as a Modulator of Biological Pathways in Research
Halofuginone's therapeutic potential stems from its ability to modulate at least two critical biological pathways, making it a subject of intense scientific scrutiny. nih.govresearchgate.net
Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response (AAR) Pathway: A primary mechanism of halofuginone is its action as a potent inhibitor of glutamyl-prolyl-tRNA synthetase (EPRS). nih.govresearchgate.net It binds to the active site of the enzyme, competitively inhibiting the charging of proline to its cognate tRNA. nih.gov This inhibition leads to an intracellular accumulation of uncharged prolyl-tRNAs, which mimics a state of proline starvation. nih.gov This cellular stress triggers the Amino Acid Response (AAR) pathway, a highly conserved signaling cascade that helps cells adapt to nutrient limitation. nih.govresearchgate.net
The activation of the AAR pathway by halofuginone has profound downstream effects, most notably the selective inhibition of the differentiation of pro-inflammatory T helper 17 (Th17) cells. wikipedia.orgresearchgate.netresearchgate.net Th17 cells are key players in the pathology of many autoimmune and inflammatory diseases. nih.govnih.gov By suppressing their development without affecting other T cell lineages, halofuginone presents a targeted approach for treating Th17-mediated disorders. wikipedia.orgresearchgate.net This mechanism is believed to be central to its efficacy in animal models of multiple sclerosis and other autoimmune conditions. researchgate.netresearchgate.net
Inhibition of the Transforming Growth Factor-Beta (TGF-β) Signaling Pathway: Halofuginone is also a well-documented inhibitor of the TGF-β signaling pathway, which is crucial in the progression of fibrosis. nih.govnih.gov It specifically prevents the phosphorylation of Smad3, a key protein that transduces signals from the TGF-β receptor to the nucleus. nih.govnih.gov This inhibition is thought to be mediated, at least in part, by an increase in the expression of the inhibitory protein Smad7. nih.goviu.edu
By blocking the TGF-β/Smad3 axis, halofuginone effectively reduces the expression of target genes, including those for extracellular matrix proteins like type I collagen. nih.govdrugbank.com This action inhibits the transformation of fibroblasts into myofibroblasts, a critical step in the development of tissue fibrosis. nih.gov This antifibrotic activity has been demonstrated in numerous preclinical models of fibrosis affecting the skin, liver, and lungs. nih.govnih.gov
| Pathway | Molecular Target | Mechanism of Action | Key Biological Outcome | Associated Diseases |
|---|---|---|---|---|
| Amino Acid Response (AAR) | Glutamyl-prolyl-tRNA synthetase (EPRS) | Competitively inhibits proline binding, leading to accumulation of uncharged tRNAPro and AAR activation. nih.govresearchgate.net | Inhibits differentiation of inflammatory Th17 cells. wikipedia.orgresearchgate.net | Autoimmune diseases, Inflammatory disorders nih.gov |
| Transforming Growth Factor-Beta (TGF-β) | Smad3 Phosphorylation | Inhibits TGF-β-dependent phosphorylation of Smad3, potentially by upregulating inhibitory Smad7. nih.govnih.goviu.edu | Reduces extracellular matrix (e.g., collagen) deposition and fibrosis. nih.govdrugbank.com | Fibrotic diseases, Cancer nih.govnih.gov |
Role and Application of Isotopically Labeled Halofuginone (e.g., -13C,15N2 Hydrochloride) in Advanced Research Methodologies
The advancement of biomedical research relies heavily on precise and accurate measurement tools. Isotopically labeled compounds, such as Halofuginone-13C,15N2 Hydrochloride, are indispensable in modern analytical techniques, particularly those involving mass spectrometry. spectroscopyonline.comnih.gov
Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹⁴N with ¹⁵N). spectroscopyonline.com The resulting labeled compound is chemically identical to its unlabeled counterpart but has a higher molecular mass. This mass difference allows it to be distinguished and measured separately by a mass spectrometer. nih.gov
The primary application of this compound is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). spectroscopyonline.comnih.gov In this methodology, a known amount of the labeled compound is added to a biological sample (such as plasma, urine, or tissue homogenate) before processing. The sample is then analyzed by a technique like Liquid Chromatography-Mass Spectrometry (LC-MS). By measuring the ratio of the mass spectral response of the naturally occurring (light) halofuginone to the known amount of the added (heavy) labeled standard, researchers can determine the exact concentration of the drug in the original sample with exceptional accuracy and precision. spectroscopyonline.comnih.gov
This technique is crucial for:
Pharmacokinetic studies: Determining how a drug is absorbed, distributed, metabolized, and excreted by the body.
Metabolism studies: Identifying and quantifying the metabolites of a drug.
Tracer studies: Following the metabolic fate of a compound within a biological system. nih.gov
While studies have utilized radiolabeled halofuginone (e.g., ³H-halofuginone) for binding assays to identify its molecular targets, the use of stable isotope-labeled versions like this compound is preferred for quantitative applications due to safety and the ability to eliminate mass spectral overlap, ensuring robust and reliable data. nih.govspectroscopyonline.com
Overview of Current Research Landscape and Unaddressed Scientific Questions
The current research landscape for halofuginone is vibrant and expanding. Its unique dual ability to modulate both inflammatory and fibrotic pathways makes it a compelling candidate for complex diseases. nih.gov Ongoing research continues to explore its efficacy in various cancers by targeting tumor growth, angiogenesis, and metastasis. fcad.comnih.govdrugbank.com Furthermore, its potent and selective inhibition of Th17 cells continues to drive interest in its application for a wide range of autoimmune and inflammatory conditions. researchgate.netcornell.edu More recently, its mechanism of action has been linked to the inhibition of SARS-CoV-2 replication, opening yet another field of investigation. biorxiv.orgbiorxiv.org
Despite significant progress, several scientific questions remain:
Unified Mechanism: While the inhibition of EPRS and TGF-β signaling are established, the precise molecular link between these two major pathways remains to be fully elucidated.
Full Target Profile: Are there other significant molecular targets of halofuginone that contribute to its broad spectrum of biological activities?
Translational Efficacy: How can the extensive preclinical findings be best translated into effective clinical therapies for various human diseases? The development of halofuginone for clinical use has been partly hindered by an incomplete understanding of its mechanisms. researchgate.net
Stereospecific Activity: Research indicates that only the (2R,3S) isomer of halofuginone possesses biological activity. nih.gov Further investigation into the stereospecific interactions with its targets could lead to the development of more potent and specific analogs.
Properties
Molecular Formula |
C₁₅¹³CH₁₈BrCl₂N¹⁵N₂O₃ |
|---|---|
Molecular Weight |
454.12 |
Synonyms |
rel-7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone-13C,15N2 Hydrochloride; 7-Bromo-6-chlorofebrifugine-13C,15N2 Hydrochloride; HAL-13C,15N2; |
Origin of Product |
United States |
Elucidation of Molecular and Cellular Mechanisms of Action
Modulation of Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and the production of the extracellular matrix (ECM). Its dysregulation is a hallmark of fibrotic diseases and cancer. Halofuginone (B1684669) is recognized as a potent inhibitor of this pathway, primarily by targeting key downstream signaling components. nih.govpatsnap.commdpi.com
Inhibition of Smad3 Phosphorylation and Downstream Effects on Gene Expression
The canonical TGF-β signaling cascade involves the phosphorylation of receptor-activated Smad proteins, particularly Smad2 and Smad3. mdpi.com Upon phosphorylation by the activated TGF-β type I receptor kinase, Smad2/3 proteins form a complex with Smad4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, including those for collagen and other ECM components. mdpi.com
Halofuginone disrupts this process by specifically inhibiting the phosphorylation of Smad3. mdpi.comnih.govnih.govoup.com This blockade prevents the nuclear translocation of Smad3 and consequently suppresses the transcription of TGF-β-responsive genes. oup.com Research in various cell types, including fibroblasts, myoblasts, and tumor cells, has demonstrated that treatment with halofuginone leads to a significant reduction in phosphorylated Smad3 levels. mdpi.comnih.gov This inhibitory action results in decreased synthesis of type I collagen and fibronectin, key components of the fibrotic matrix. nih.govnih.gov
Furthermore, some studies suggest that halofuginone can down-regulate the total protein expression of Smad3 in a dose- and time-dependent manner, providing another layer of inhibition on the TGF-β pathway. nih.gov The compound has also been shown to elevate the expression of the inhibitory Smad7, which acts as a natural antagonist to the pathway by preventing Smad2/3 activation. patsnap.comnih.govnih.gov
Regulatory Impact on TGF-β Receptor Dynamics in Research Models
The cellular response to TGF-β is also governed by the number and status of its receptors on the cell surface. Evidence suggests that halofuginone can influence these dynamics. In studies using breast and prostate cancer cells, halofuginone treatment was found to reduce the protein levels of TGF-β receptor II (TBRII), while the levels of TGF-β receptor I (TBRI) remained unaffected. nih.gov This depletion of TBRII is linked to the compound's ability to activate the amino acid starvation response, which can halt the translation of certain proteins. nih.gov The reduction in TBRII provides a mechanism for inhibiting TGF-β signaling upstream of Smad phosphorylation. However, it has been noted in other fibrotic models that halofuginone did not affect the expression of the TGF-β receptor gene, indicating that its primary target lies downstream within the signaling cascade. mdpi.com
Crosstalk with Other Signaling Cascades in the Context of TGF-β Modulation
The inhibitory effect of halofuginone on Smad3 phosphorylation is not solely a direct action but also involves intricate crosstalk with other major signaling pathways. Research in muscle cells has revealed that halofuginone enhances the phosphorylation of key kinases in the PI3K/Akt and MAPK/ERK pathways. nih.govosti.gov Activated Akt and ERK have been shown to associate with the non-phosphorylated form of Smad3. nih.govoup.com This association appears to sequester Smad3, preventing its phosphorylation and subsequent activation by the TGF-β receptor complex. nih.govosti.gov The inhibition of Smad3 phosphorylation by halofuginone can be reversed by specific inhibitors of the PI3K/Akt and MAPK/ERK pathways, confirming the crucial role of this crosstalk. nih.govoup.com This interplay highlights a complex regulatory network where halofuginone leverages other pro-survival and growth pathways to antagonize the pro-fibrotic TGF-β/Smad3 axis. Additionally, connections between halofuginone's effects and the Wnt/β-catenin signaling pathway have been noted in the context of cancer cell biology. nih.gov
Interference with Prolyl-tRNA Synthetase (ProRS) Activity
Beyond its impact on TGF-β signaling, the second fundamental mechanism of halofuginone action is the direct inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis. patsnap.comnih.govnih.gov This enzyme is responsible for charging transfer RNA (tRNA) molecules with the amino acid proline.
Binding Characteristics and Inhibition Kinetics of ProRS
Halofuginone acts as a potent and specific inhibitor of ProRS. nih.govnih.govresearchgate.net It functions as a competitive inhibitor with respect to proline, binding to the enzyme's active site. nih.govsigmaaldrich.com Structural and biochemical analyses have shown that halofuginone cleverly occupies two substrate-binding pockets simultaneously. nih.govresearchgate.net Its hydroxypiperidine ring mimics the amino acid proline, while its quinazolinone core occupies the binding site for the 3' end of the tRNA molecule. nih.govsigmaaldrich.com
A key characteristic of this inhibition is its dependence on ATP. nih.govsigmaaldrich.com Unlike some inhibitors that compete with ATP, halofuginone requires ATP to be bound to the enzyme. nih.govsigmaaldrich.com The bound ATP induces a conformational change in ProRS that creates a high-affinity binding site for halofuginone, effectively locking the inhibitor in place. nih.govacs.org This ATP-dependent, dual-site binding explains the compound's high potency, with studies reporting IC50 values in the low nanomolar range for the inhibition of Plasmodium falciparum ProRS. acs.org The inhibition is specific to ProRS, as the compound does not significantly affect the charging of tRNA with other amino acids, such as methionine. researchgate.net The effects of halofuginone can be reversed by the addition of excess proline, confirming the competitive nature of the inhibition at the cellular level. nih.govresearchgate.netsigmaaldrich.com
Activation of the Amino Acid Starvation Response (AAR) and Integrated Stress Response (ISR)
The inhibition of ProRS by halofuginone leads to an accumulation of uncharged prolyl-tRNA within the cell. nih.gov This accumulation mimics a state of proline deficiency and triggers a highly conserved signaling pathway known as the Amino Acid Starvation Response (AAR), which is a branch of the broader Integrated Stress Response (ISR). nih.govnih.govahajournals.org
The central kinase in the AAR pathway is General Control Nonderepressible 2 (GCN2). embopress.orgnih.govresearchgate.net GCN2 is activated by the presence of uncharged tRNA. nih.gov Once active, GCN2 phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). ahajournals.orgnih.gov Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, conserving resources during the perceived amino acid shortage. embopress.orgnih.gov However, it also paradoxically promotes the selective translation of a specific set of mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4). elifesciences.orgnih.gov ATF4 then orchestrates a transcriptional program to help the cell adapt to the stress condition. researchgate.netnih.gov The activation of the AAR/ISR pathway by halofuginone has been shown to be the mechanistic basis for many of its immunomodulatory and anti-inflammatory effects, such as the selective inhibition of pro-inflammatory Th17 cell differentiation. nih.govnih.govrupress.orgnih.gov
Summary of Research Findings
| Mechanism | Key Finding | Model System | Reference |
|---|---|---|---|
| TGF-β Signaling | Inhibits phosphorylation of Smad3. | Muscle cells, Corneal Fibroblasts | nih.govnih.gov |
| TGF-β Signaling | Reduces protein levels of TGF-β Receptor II. | Breast and Prostate Cancer Cells | nih.gov |
| TGF-β Signaling | Enhances phosphorylation of Akt and ERK, which then associate with and inhibit Smad3. | Muscle Cells | nih.govosti.gov |
| ProRS Interference | Binds to the ProRS active site in an ATP-dependent manner, competing with proline. | Purified Human ProRS, Rabbit Reticulocyte Lysate | nih.govresearchgate.netsigmaaldrich.com |
| ProRS Interference | Inhibition of ProRS leads to accumulation of uncharged prolyl-tRNA. | T cells, Fibroblasts | nih.gov |
| AAR/ISR Activation | Activates the GCN2 kinase, leading to eIF2α phosphorylation. | Cardiac Fibroblasts, Mouse Heart | ahajournals.orgnih.gov |
| AAR/ISR Activation | Selectively inhibits Th17 cell differentiation. | Mouse models of autoimmunity | nih.govnih.gov |
Cell Cycle Dynamics and Apoptosis Induction in Preclinical Cellular Models
Cell Cycle Arrest Mechanisms in Proliferating Cells
In preclinical studies using various cancer cell lines, halofuginone has been shown to induce cell cycle arrest, primarily at the G1/G0 phase. oncotarget.com This arrest prevents cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting proliferation. oncotarget.com
The mechanism behind this G1/G0 arrest involves the upregulation of key cyclin-dependent kinase (CDK) inhibitors, specifically p21Cip1 and p27Kip1. oncotarget.com These proteins act as brakes on the cell cycle by inhibiting the activity of CDK2, a kinase essential for the G1/S transition. oncotarget.com Research has demonstrated that in cancer cells treated with halofuginone, the levels of both p21Cip1 and p27Kip1 are increased. oncotarget.com
Further studies using knockdown experiments have elucidated the specific roles of these inhibitors. It was found that p21Cip1 is essential for halofuginone-induced G1/G0 arrest. oncotarget.com In some cellular contexts, both p21Cip1 and p27Kip1 are required for the cell cycle arrest mediated by halofuginone in combination with other agents. oncotarget.com The upregulation of these inhibitors leads to the inactivation of CDK2, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). nih.gov Hypophosphorylated pRb remains bound to the E2F transcription factor, repressing the transcription of genes necessary for S-phase entry and ultimately leading to cell cycle arrest. nih.gov
Activation of Apoptotic Pathways: Caspase-Dependent and Independent Mechanisms
Halofuginone has been observed to induce apoptosis, or programmed cell death, in various preclinical cellular models, including mantle cell lymphoma and colorectal cancer cells. researchgate.netnih.gov The induction of apoptosis by halofuginone appears to involve both caspase-dependent and, potentially, caspase-independent pathways.
In colorectal cancer cells, studies have shown that halofuginone, particularly in combination with artemisinin, activates both initiator caspase-8 and caspase-9. nih.gov Caspase-8 is a key initiator of the extrinsic apoptotic pathway, typically triggered by external death signals, while caspase-9 is the primary initiator of the intrinsic pathway, which is activated by intracellular stress signals. nih.gov The activation of both these caspases leads to the subsequent activation of executioner caspases, such as caspase-3, which then carry out the dismantling of the cell. nih.gov
The intrinsic pathway activation is often linked to the release of pro-apoptotic factors from the mitochondria, a process regulated by the Bcl-2 family of proteins. nih.gov While direct evidence for halofuginone's influence on the release of these factors is still emerging, its ability to activate caspase-9 strongly suggests an involvement of the mitochondrial pathway. nih.gov
Furthermore, some research points towards the existence of caspase-independent cell death mechanisms. nih.gov These pathways can be activated in parallel to caspase-dependent apoptosis and can lead to cell death even when caspases are inhibited. nih.gov While the specific role of halofuginone in activating these alternative death pathways requires further investigation, the complexity of its apoptotic induction suggests a multi-faceted mechanism.
Regulation of Anti-apoptotic Protein Expression in Research Settings
A key aspect of halofuginone's pro-apoptotic activity is its ability to regulate the expression of anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. These proteins, such as Bcl-2 and Mcl-1, are crucial for cell survival and are often overexpressed in cancer cells, contributing to their resistance to apoptosis. nih.govmdpi.com
Research has indicated that halofuginone can downregulate the expression of these survival proteins. For instance, studies have shown that treatment with halofuginone can lead to a decrease in the levels of Mcl-1. researchgate.net Mcl-1 is a particularly important anti-apoptotic protein with a very short half-life, making its regulation critical for cell fate decisions. plos.org The downregulation of Mcl-1 by halofuginone would lower the threshold for apoptosis induction, making cells more susceptible to death signals.
The mechanisms by which halofuginone regulates these anti-apoptotic proteins are still under investigation but may be linked to its primary effect on protein synthesis and the activation of the AAR. The cellular stress induced by halofuginone could lead to changes in the transcriptional and translational regulation of genes involved in apoptosis, including the downregulation of survival proteins like Mcl-1 and the potential upregulation of pro-apoptotic members of the Bcl-2 family. The precise signaling cascades involved are an active area of research.
Table 2: Effects of Halofuginone on Cell Cycle and Apoptosis
| Process | Mechanism | Key Findings | References |
| Cell Cycle Arrest | Upregulation of p21Cip1 and p27Kip1 | Induces G1/G0 phase arrest in proliferating cells. | oncotarget.com |
| Inhibition of CDK2 activity | Prevents phosphorylation of pRb and progression to S phase. | oncotarget.comnih.gov | |
| Apoptosis Induction | Activation of initiator caspases | Activates both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). | nih.gov |
| Downregulation of anti-apoptotic proteins | Decreases the expression of survival proteins like Mcl-1. | researchgate.net |
Influence on Extracellular Matrix (ECM) Remodeling and Matrix Metalloproteinase (MMP) Activity
Effects on Collagen Synthesis and Degradation Pathways in Fibroblast Research
Halofuginone has demonstrated significant effects on the remodeling of the extracellular matrix (ECM), a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. A key aspect of this is its influence on collagen, the most abundant protein in the ECM.
In fibroblast research, halofuginone has been identified as a potent inhibitor of type I collagen synthesis. nih.govwikipedia.orgdrugbank.com This is a crucial finding as excessive collagen deposition is a hallmark of fibrotic diseases. The inhibitory effect of halofuginone on collagen synthesis is linked to its impact on the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.govnih.gov
The TGF-β pathway is a major regulator of fibrosis. nih.govnih.gov Upon activation, TGF-β receptors phosphorylate and activate downstream signaling molecules called Smads. youtube.comyoutube.com Specifically, the phosphorylation of Smad3 is a critical step in the TGF-β-induced transcription of the gene for type I collagen (COL1A2). nih.gov Research has shown that halofuginone can inhibit the phosphorylation of Smad3, thereby blocking the downstream signaling cascade that leads to collagen production. nih.govnih.govnih.govresearchgate.net Some studies suggest this inhibition may occur through the upregulation of the inhibitory Smad, Smad7. nih.gov
In addition to inhibiting collagen synthesis, there is evidence to suggest that halofuginone may also influence collagen degradation. It has been reported to increase the activity of collagenase, an enzyme that breaks down collagen. researchgate.net Furthermore, halofuginone is known to be an inhibitor of matrix metalloproteinase 2 (MMP-2) gene expression. drugbank.com MMPs are a family of enzymes responsible for the degradation of various ECM components. The regulation of MMP activity is complex, and the precise, multifaceted impact of halofuginone on the delicate balance between collagen synthesis and degradation is an ongoing area of investigation.
Modulation of MMP and TIMP Activity in Preclinical Fibrosis Models
Halofuginone has been shown to exert significant influence on the balance between matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), a critical factor in the progression of fibrosis. In a rat model of established liver fibrosis, Halofuginone demonstrated a capacity to shift the balance towards matrix degradation. Specifically, in vivo administration led to a 1.5-fold and 2-fold upregulation of MMP-3 and MMP-13 mRNA expression, respectively, in cirrhotic rats. nih.gov Concurrently, the expression of TIMP-1, a key inhibitor of the enzymes that degrade the fibrotic matrix, was suppressed by 50%. nih.gov
In vitro studies on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, further illuminate this mechanism. At submicromolar concentrations, Halofuginone markedly upregulated the expression of MMP-3 and MMP-13 by 10- to 50-fold, which resulted in a 2- to 3-fold increase in interstitial collagenase activity. nih.gov This was accompanied by a 2- to 3-fold suppression of procollagen (B1174764) alpha1(I) and MMP-2 transcript levels. nih.gov The induction of MMP-3 and MMP-13 was found to be mediated through the activation of the p38 MAPK and NF-κB signaling pathways. nih.gov
Further research has also pointed to the inhibition of MMP-2 as a mechanism of Halofuginone's action, which is attributed in part to the upregulation of the Egr-1 transcription factor. nih.gov In human breast cancer cells, which are often used to study invasive processes involving matrix remodeling, Halofuginone at a concentration of 50 ng/ml resulted in a 50% inhibition of MMP-2 gelatinolytic activity. nih.gov
The table below summarizes the effects of Halofuginone on MMP and TIMP expression in a preclinical model of liver fibrosis.
| Molecule | Change in Expression | Model System | Reference |
| MMP-3 mRNA | 1.5-fold increase | In vivo (cirrhotic rats) | nih.gov |
| MMP-13 mRNA | 2-fold increase | In vivo (cirrhotic rats) | nih.gov |
| TIMP-1 | 50% suppression | In vivo (cirrhotic rats) | nih.gov |
| MMP-3 | 10- to 50-fold increase | In vitro (hepatic stellate cells) | nih.gov |
| MMP-13 | 10- to 50-fold increase | In vitro (hepatic stellate cells) | nih.gov |
| MMP-2 | 2- to 3-fold suppression | In vitro (hepatic stellate cells) | nih.gov |
Immunomodulatory Effects and T Helper Cell Differentiation
Halofuginone exhibits potent immunomodulatory properties, primarily through its targeted impact on the differentiation of T helper (Th) cells. This selective action allows for the modulation of inflammatory responses without causing broad immunosuppression.
Selective Inhibition of Th17 Cell Differentiation in Research Models
A key immunomodulatory function of Halofuginone is its selective inhibition of Th17 cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, such as interleukin-17 (IL-17), and are significant contributors to autoimmune diseases. Research has demonstrated that Halofuginone potently inhibits the development of both mouse and human Th17 cells. This inhibition is not a result of general T-cell toxicity but rather a specific blockade of the Th17 differentiation program.
The underlying mechanism for this selective inhibition is the activation of the amino acid starvation response (AAR). Halofuginone has been found to bind to and inhibit glutamyl-prolyl-tRNA synthetase (EPRS), which leads to an accumulation of uncharged tRNA for proline. This mimics a state of amino acid deficiency, triggering the AAR pathway. The activation of the AAR is a potent and selective regulator of inflammatory T cell differentiation. The inhibitory effect of Halofuginone on Th17 differentiation can be reversed by the addition of excess amino acids, further confirming the role of the AAR pathway.
Consequences for Inflammatory Responses in In Vitro and Animal Studies
The selective inhibition of Th17 cell differentiation by Halofuginone has significant consequences for inflammatory responses, as demonstrated in various in vitro and animal models. By preventing the development of these pro-inflammatory cells, Halofuginone effectively reduces the production of IL-17 and other associated cytokines that drive inflammation.
In animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis), Halofuginone has been shown to be protective. This protective effect is attributed to its ability to induce the AAR in vivo and thereby suppress the Th17-mediated inflammatory cascade. Furthermore, in a mouse model of chronic periodontitis, an inflammatory disease, Halofuginone treatment significantly reduced the expression levels of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and markedly suppressed immune cell infiltration at the site of infection. This was accompanied by a blockage of Th17 cell differentiation both in vivo and in vitro.
The following table outlines the consequences of Halofuginone's inhibition of Th17 differentiation on inflammatory markers in different research models.
| Research Model | Effect of Halofuginone | Outcome |
| Experimental Autoimmune Encephalomyelitis (mouse model) | Induces AAR in vivo, inhibits Th17 differentiation | Protection from disease |
| Chronic Periodontitis (mouse model) | Reduced expression of IL-1β, IL-6, and TNF-α; suppressed immune cell infiltration | Alleviation of periodontitis through reduced immune responses |
| In vitro Th17 differentiation assays (mouse and human cells) | Selective inhibition of Th17 cell development | Reduced production of pro-inflammatory cytokines |
Preclinical Research Applications in Disease Models
Antifibrotic Research
A primary focus of Halofuginone (B1684669) research has been its significant antifibrotic properties. Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, can lead to tissue scarring, organ dysfunction, and eventual failure. Halofuginone has been shown to specifically inhibit the synthesis of collagen type I, a major component of fibrotic tissue.
Halofuginone's antifibrotic potential has been evaluated in a variety of animal models mimicking human organ-specific fibrotic diseases.
Pulmonary Fibrosis: In models of lung fibrosis, such as that induced by bleomycin, Halofuginone has been noted for its ability to inhibit collagen synthesis. chemicalsknowledgehub.com
Hepatic Fibrosis: Extensive research in rat models of liver fibrosis, induced by agents like thioacetamide (B46855) (TAA) or dimethylnitrosamine, has demonstrated that Halofuginone can both prevent the development of fibrosis and treat established cirrhosis. hkbu.edu.hkhpc-standards.com It acts by inhibiting the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, and by blocking Smad3 phosphorylation, a key step in the TGF-β signaling cascade. hkbu.edu.hkhpc-standards.com
Renal Fibrosis: In the 5/6 nephrectomy rat model, which simulates chronic kidney disease, Halofuginone treatment reduced the severity of glomerulosclerosis and interstitial fibrosis. researchgate.netsigmaaldrich.com It was shown to almost completely abolish the increase in collagen alpha1 (I) gene expression and collagen deposition, leading to better-preserved renal function. researchgate.net In vitro studies confirmed that Halofuginone inhibits the proliferation of rat renal fibroblasts. nih.govresearchgate.net
Cardiac Fibrosis: While research has been extensive in other organs, specific preclinical studies focusing on Halofuginone in models of cardiac fibrosis are not prominently featured in the reviewed literature.
Ocular Fibrosis: In the context of ocular fibrosis, studies on human corneal fibroblasts have shown that Halofuginone can exert anti-fibrotic effects. It achieves this by reducing the expression of the profibrotic transcription factor Egr-1, which in turn modulates the expression of fibrotic markers like alpha-smooth muscle actin and fibronectin. nih.gov
The efficacy of Halofuginone has also been tested in models of systemic diseases where fibrosis is a major pathological feature.
Scleroderma Models: In the tight skin mouse (Tsk) model, an analogue for human scleroderma, Halofuginone administration prevented the development of cutaneous hyperplasia (dermal fibrosis). musechem.comnih.gov The mechanism involves the inhibition of TGF-β-mediated Smad3 activation in fibroblasts, leading to reduced collagen synthesis. musechem.comyoutube.com
Chronic Graft-Versus-Host Disease (cGvHD): Fibrosis is a hallmark of cGvHD. In murine models, Halofuginone has been shown to decrease collagen synthesis. nih.gov Furthermore, it has been found to suppress the differentiation of Th17 cells, a type of immune cell implicated in the pathology of cGvHD. lgcstandards.com A case report also described successful treatment of a cGvHD patient's skin fibrosis with topical Halofuginone application, which led to a marked reduction in skin collagen synthesis. researchgate.net
A remarkable finding from preclinical studies is Halofuginone's ability not only to prevent fibrosis but also to induce the resolution of pre-existing, established fibrosis. nih.gov This capability distinguishes it from many other antifibrotic agents. In rat models of advanced liver fibrosis, administration of Halofuginone led to an almost complete resolution of the fibrotic state, with significant reductions in collagen levels and the number of activated stellate cells. hkbu.edu.hknih.gov This effect is partly attributed to its ability to reduce collagen synthesis while simultaneously increasing collagenase activity. nih.gov
Muscular dystrophies are genetic disorders often characterized by progressive muscle degeneration and replacement of muscle tissue with fibrotic scar tissue.
Duchenne Muscular Dystrophy (DMD): In the mdx mouse model of DMD, Halofuginone treatment has been shown to reduce muscle fibrosis, leading to improved muscle histopathology and function. mdpi.com Beyond its antifibrotic effects, Halofuginone also appears to have a direct beneficial effect on muscle cells by promoting the activation and survival of satellite cells, which are the muscle's stem cells. Studies have also explored the differential effects of Halofuginone's enantiomers, with the (+)-enantiomer showing higher efficacy in improving fibrosis and motor coordination in mdx mice.
Table 1: Summary of Preclinical Antifibrotic Research on Halofuginone
Oncological Research
The tumor microenvironment, often rich in fibrotic tissue, plays a crucial role in cancer progression and metastasis. Halofuginone's ability to modulate this microenvironment, coupled with direct effects on cancer cells, has made it a compound of interest in oncological research.
Breast Cancer: In human breast cancer cell lines (MCF-7 and MDA-MB-231), Halofuginone has been shown to inhibit cell growth, induce apoptosis, and significantly reduce cell migration and invasion. These effects are partly mediated by the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme critical for metastasis. In models of breast cancer bone metastasis, Halofuginone reduced tumor burden and osteolytic lesions.
Lung Cancer: In a preclinical model of osteosarcoma, Halofuginone treatment was found to significantly reduce the development of lung metastases, a common site of spread for this and other cancers. nih.gov
Colorectal Cancer (CRC): Halofuginone has demonstrated the ability to inhibit the growth of human CRC cells both in vitro and in vivo. hkbu.edu.hkmdpi.com Its mechanism involves the suppression of the Akt/mTORC1 signaling pathway, which is central to cancer cell metabolism and proliferation. mdpi.com This leads to an inhibition of glycolysis, induction of apoptosis, and an increase in reactive oxygen species within the cancer cells. mdpi.com
Pancreatic Cancer: The dense fibrotic stroma of pancreatic ductal adenocarcinoma (PDA) is a major barrier to therapy. Halofuginone directly targets this stroma by inhibiting the activation of pancreatic stellate cells (PSCs), thereby reducing the deposition of collagen that is essential for tumor establishment and growth. It also exhibits direct antitumor effects on pancreatic carcinoma cells, indicating a dual-action therapeutic potential.
Melanoma: In models of melanoma, Halofuginone therapy has been shown to decrease the development and progression of bone metastases. acs.orgmetsol.com It acts by inhibiting TGF-β signaling in melanoma cells, which in turn reduces the expression of genes that promote metastasis. acs.org
Osteosarcoma: In a preclinical mouse model of osteosarcoma, Halofuginone treatment significantly inhibited primary tumor growth and the development of associated lung metastases. nih.gov The compound was found to induce caspase-3 dependent apoptosis in osteosarcoma cells and inhibit the TGF-β/Smad3 signaling pathway, which is crucial for metastatic progression. nih.gov
Table 2: Summary of Preclinical Oncological Research on Halofuginone
Autoimmune and Inflammatory Disease Research
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for studying the human autoimmune disease, multiple sclerosis (MS). jax.orgnih.govimmunologyresearchjournal.comcriver.comnih.gov Research in EAE models has demonstrated the potential of halofuginone as a therapeutic agent for MS.
Studies have shown that halofuginone can halt the progression of EAE in mice. jax.org A key mechanism of its action is the selective inhibition of the differentiation of T helper 17 (Th17) cells, which are known to be major mediators of autoimmunity in MS. jax.org Halofuginone has been observed to have minimal effects on other T cell lineages such as Th1, Th2, and Treg cells, highlighting its specific mode of action. jax.org This selective inhibition of Th17 cell development is a significant finding, as these cells play a crucial role in the inflammatory processes that lead to demyelination in the central nervous system. jax.org
The molecular target of halofuginone in this context has been identified as glutamyl-prolyl-tRNA synthetase (EPRS). nih.gov By binding to and inhibiting EPRS, halofuginone activates the amino acid starvation response (AAR) pathway, which in turn suppresses the development of Th17-driven autoimmunity. nih.gov
It is important to note that while halofuginone effectively inhibits the differentiation of new Th17 cells, it does not appear to affect the function of already developed Th17 cells. jax.org This suggests that its therapeutic window might be more focused on preventing the progression of the disease rather than reversing existing damage. Nevertheless, the ability of halofuginone to specifically target a key pathogenic cell type in an MS model without causing broad immunosuppression makes it a promising candidate for further investigation. jax.org
Table 5: Halofuginone in Experimental Autoimmune Encephalomyelitis (EAE) Models
| Aspect | Key Findings |
| Disease Progression | Halted the progression of EAE in mouse models. jax.org |
| Mechanism of Action | Selectively inhibited the differentiation of Th17 cells. jax.org |
| Molecular Target | Inhibited glutamyl-prolyl-tRNA synthetase (EPRS), activating the amino acid starvation response. nih.gov |
| Specificity | Minimal effects on Th1, Th2, and Treg cell lineages. jax.org |
| Therapeutic Implication | Potential for preventing the progression of MS by targeting pathogenic Th17 cells. jax.org |
Halofuginone has been investigated for its therapeutic potential in preclinical models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), demonstrating significant anti-inflammatory and disease-modifying effects.
In models of IBD, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats, halofuginone has been shown to attenuate the severity of the disease. nih.govnih.gov In DSS-induced colitis, halofuginone treatment led to a reduction in the disease activity index, inhibited colonic shortening, ameliorated tissue damage, and suppressed the production of pro-inflammatory cytokines in the colon. nih.gov It also appeared to have a tissue-specific effect, suppressing hypoxia-inducible factor 1-alpha (HIF-1α) and tumor necrosis factor-alpha (TNF-α) in the colon. nih.gov In the TNBS model, halofuginone reversed macroscopic and microscopic damage, reduced colonic inflammation, and exhibited antifibrotic effects by inhibiting tissue collagen production. nih.gov Its anti-inflammatory effects in this model were associated with the suppression of neutrophil accumulation and the preservation of endogenous antioxidants. nih.gov
In the context of rheumatoid arthritis, studies using a mouse model of autoimmune arthritis have shown that halofuginone treatment can suppress the development of the disease. nih.gov A key mechanism identified is the reciprocal regulation of Th17 cells and FoxP3+ regulatory T (Treg) cells, leading to a more balanced immune response. nih.gov Halofuginone was found to inhibit Th17 differentiation through the modulation of ERK, STAT-3, and NF-ATc1 signaling. nih.gov Furthermore, it induced the expression of indoleamine 2,3-dioxygenase (IDO) in dendritic cells, which contributed to the reduced production of Th17 cells. nih.gov In studies using fibroblast-like synoviocytes (FLSs) from RA patients, which are key players in cartilage destruction, halofuginone was found to reduce their migration, invasion, and proliferation. nih.gov This effect was mediated by the inhibition of the MAPK and AKT signaling pathways. nih.gov
Table 6: Halofuginone in Inflammatory Bowel Disease and Rheumatoid Arthritis Models
| Disease Model | Key Findings | Mechanisms of Action |
| Inflammatory Bowel Disease (DSS-induced colitis) | Attenuated disease activity, reduced inflammation and tissue damage. nih.gov | Suppressed pro-inflammatory cytokines, HIF-1α, and TNF-α in the colon. nih.gov |
| Inflammatory Bowel Disease (TNBS-induced colitis) | Reversed colonic damage, reduced inflammation, and inhibited fibrosis. nih.gov | Suppressed neutrophil accumulation, preserved antioxidants, and inhibited collagen production. nih.gov |
| Rheumatoid Arthritis (Autoimmune arthritis model) | Suppressed disease development. nih.gov | Reciprocally regulated Th17 and Treg cells; Modulated ERK, STAT-3, and NF-ATc1 signaling; Induced IDO expression. nih.gov |
| Rheumatoid Arthritis (FLSs from RA patients) | Reduced migration, invasion, and proliferation of FLSs. nih.gov | Inhibited MAPK and AKT signaling pathways. nih.gov |
Exploration in Other Autoimmune Conditions (e.g., Autoimmune Thyroiditis, Psoriasis)
Halofuginone's immunomodulatory properties, particularly its ability to inhibit the development of T helper 17 (Th17) cells, have prompted investigations into its efficacy in various autoimmune diseases. wikipedia.org
In a mouse model of autoimmune thyroiditis , treatment with halofuginone demonstrated a significant therapeutic effect. The study revealed that halofuginone administration led to a decrease in the incidence of the disease by reducing the number of pathogenic CD4+IL-17+ T cells. This suggests a potential mechanism of action through the modulation of the Th17 immune response in the context of autoimmune thyroid disorders.
Preclinical research has also explored the potential of halofuginone in psoriasis , a chronic inflammatory skin condition where the IL-23/IL-17 axis plays a critical role. nih.gov In a mouse model of imiquimod-induced psoriasis, the use of halofuginone resulted in a significant inhibition of neutrophil infiltration and a reduction in inflammatory cytokines. nih.gov The compound is known to down-regulate IFNAR1 expression, a key receptor in the inflammatory cascade of psoriasis. nih.gov These findings highlight the potential of halofuginone as a therapeutic agent for psoriasis by targeting key inflammatory pathways.
Antiprotozoal Research
Halofuginone has a long history of use as an antiprotozoal agent in veterinary medicine. mdpi.com Its efficacy has been studied against a range of parasitic organisms.
Halofuginone has demonstrated potent antimalarial activity against various strains of the Plasmodium parasite. It is a derivative of febrifugine, an alkaloid traditionally used in Chinese medicine to treat malaria-associated fevers. mdpi.com In vitro studies have shown that halofuginone is highly effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Its mechanism of action involves the inhibition of prolyl-tRNA synthetase (PRS) in the parasite, an essential enzyme for protein synthesis. This targeted action makes it a promising candidate for antimalarial drug development.
Halofuginone is widely recognized for its efficacy against coccidiosis, a parasitic disease of the intestinal tract in poultry caused by protozoa of the genus Eimeria. It is approved as a feed additive for the prevention of coccidiosis in broiler chickens and turkeys. mdpi.com Studies in avian models have shown that halofuginone hydrobromide is effective against multiple species of Eimeria, including E. tenella. mdpi.com Its anticoccidial activity is characterized by a reduction in mortality, weight loss, fecal oocyst excretion, and gut pathology. mdpi.com
Anticoccidial Efficacy of Halofuginone in Avian Models
| Parasite Strain | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Eimeria tenella | Broiler chickens | Significant reduction in mortality, weight loss, oocyst shedding, and intestinal lesions. | mdpi.com |
| Various Eimeria species | Broiler chickens and turkeys | Effective in preventing coccidiosis when used as a feed additive. | mdpi.com |
Halofuginone has been investigated for the prevention and treatment of cryptosporidiosis, a parasitic diarrheal disease in neonatal calves caused by Cryptosporidium parvum. In these models, halofuginone lactate (B86563) has been shown to be effective in reducing the clinical signs of the disease and decreasing the intensity of diarrhea and fecal oocyst counts. nih.gov It can be used in both preventive and therapeutic modes to manage cryptosporidiosis in calves. nih.gov
The antiprotozoal activity of halofuginone extends to other parasitic infections. Research has shown its remarkable ability to kill the human parasite Toxoplasma gondii, the causative agent of toxoplasmosis . nih.gov The mechanism of action is believed to be the inhibition of the parasite's prolyl-tRNA synthetase (PRS), similar to its effect on the malaria parasite. nih.gov This suggests a broader efficacy of halofuginone against parasitic PRSs. nih.gov
While direct preclinical studies of halofuginone for leishmaniasis , a disease caused by Leishmania protozoa, are not extensively documented in the available research, the current treatment landscape for leishmaniasis relies on drugs like pentavalent antimonials, amphotericin B, and miltefosine, which can have limitations in terms of toxicity and resistance. cdc.govmums.ac.irnih.govmedscape.com Given halofuginone's proven efficacy against other protozoan parasites through a distinct mechanism of action, it represents a potential area for future research and development of novel anti-leishmanial therapies. nih.govnih.govbiorxiv.orgplos.orgnih.gov
Emerging Research Areas and Unexplored Biological Activities
Beyond its established immunomodulatory and antiprotozoal effects, halofuginone is being explored for a range of other therapeutic applications.
Its anti-fibrotic properties are a significant area of investigation. Halofuginone has been found to inhibit the synthesis of collagen type I, a major component of the extracellular matrix, making it a candidate for treating fibrotic diseases such as scleroderma and liver cirrhosis. nih.govnih.gov This effect is partly attributed to its ability to block the transforming growth factor-beta (TGF-β) signaling pathway. nih.gov
The anti-cancer and anti-angiogenic potential of halofuginone is another promising research avenue. By inhibiting collagen synthesis and angiogenesis, halofuginone may hinder tumor growth and metastasis. mdpi.com Studies in a metastatic rat brain tumor model showed that halofuginone treatment reduced tumor volume and vascularization. nih.gov
More recently, research has begun to uncover the potential of halofuginone in neurological disorders . A study on peripheral nerve injury in rats suggested that halofuginone positively contributes to nerve recovery. nih.gov Additionally, its potential application in treating pulmonary hypertension is being investigated due to its vasodilatory and anti-proliferative effects on pulmonary artery smooth muscle cells. nih.govescholarship.org The ongoing exploration of these and other biological activities continues to expand the potential therapeutic landscape for this multifaceted compound.
Emerging Research Applications of Halofuginone
| Research Area | Mechanism of Action/Key Findings | Disease/Model | Citation |
|---|---|---|---|
| Anti-fibrotic | Inhibits collagen type I synthesis, blocks TGF-β/Smad3 signaling. | Scleroderma (tight skin mouse model), Liver cirrhosis. | nih.govnih.gov |
| Anti-cancer/Anti-angiogenic | Inhibits tumor growth, metastasis, and vascularization. | Metastatic rat brain tumor model. | mdpi.comnih.gov |
| Neuroprotection | Promotes recovery after peripheral nerve injury. | Rat sciatic nerve injury model. | nih.gov |
| Pulmonary Hypertension | Induces pulmonary vasodilation and has anti-proliferative effects. | Mouse model of hypoxia-induced pulmonary hypertension. | nih.govescholarship.org |
| Antiviral | In vitro inhibition of SARS-CoV-2. | COVID-19. | plos.org |
Studies on Peripheral Nerve Injury and Regeneration
Halofuginone has been investigated for its potential therapeutic effects in the context of peripheral nerve injury (PNI), a condition that can lead to significant motor and sensory deficits. nih.gov Inflammation and subsequent perineural fibrosis are common consequences of PNI that can impede axonal regeneration. nih.govspringermedizin.de Due to its known anti-inflammatory and antifibrotic properties, halofuginone has been proposed as a candidate to enhance recovery following nerve damage. nih.govspringermedizin.de
A preclinical study in a rat model of sciatic nerve injury aimed to determine the effects of halofuginone on nerve regeneration and compare its efficacy to a standard steroid treatment, methylprednisolone (B1676475). nih.gov In this study, rats with transected and sutured sciatic nerves were evaluated at 4 and 8 weeks post-injury. nih.gov The assessments included functional analysis through walking path analysis, as well as pathological, morphometric, and immunostaining evaluations at the 8-week mark. nih.gov
The results indicated that the group treated with halofuginone showed significantly better functional outcomes compared to the untreated trauma group. nih.gov Pathological examinations revealed that halofuginone treatment reduced both inflammation and the formation of fibrotic tissue in the injured nerve section. springermedizin.de Furthermore, immunostaining analysis highlighted notable differences between the halofuginone-treated group and the methylprednisolone-treated group. springermedizin.de The halofuginone group exhibited statistically superior results concerning Schwann cell regularity, uniformity of nerve fibers, organization of the reticular network, and reductions in fibrosis and collagen fiber formation. springermedizin.de Specifically, statistically significant differences were observed in nerve diameter and the degree of edema when comparing the halofuginone and methylprednisolone groups. nih.gov These findings suggest that halofuginone positively contributes to the recovery process after sciatic nerve injury. nih.govnih.gov
| Parameter | Observation in Halofuginone-Treated Group | Reference |
| Functional Outcome | Better functional outcomes compared to the trauma group. | nih.gov |
| Inflammation | Reduced inflammation at the injury site. | springermedizin.de |
| Fibrotic Tissue | Reduced formation of fibrotic tissue. | springermedizin.de |
| Schwann Cell Regularity | Statistically better results than the methylprednisolone group. | springermedizin.de |
| Nerve Fiber Uniformity | Statistically better results than the methylprednisolone group. | springermedizin.de |
| Reticular Network Organization | Statistically better results than the methylprednisolone group. | springermedizin.de |
| Fibrosis | Statistically better results than the methylprednisolone group. | springermedizin.de |
| Collagen Fiber Formation | Statistically better results than the methylprednisolone group. | springermedizin.de |
| Nerve Diameter | Statistically significant difference compared to the methylprednisolone group (p = 0.007). | nih.gov |
| Edema | Statistically significant difference compared to the methylprednisolone group (P = 0.009). | nih.gov |
In Vitro Inhibition of Viral Cell Adhesion (e.g., SARS-CoV-2)
Halofuginone has been identified as a potent inhibitor of SARS-CoV-2 infection and replication in preclinical in vitro studies. nih.gov The mechanism of action involves the inhibition of prolyl-tRNA synthetase (PRS). nih.gov The interaction between the SARS-CoV-2 spike protein and cell surface heparan sulfate (HS) is a key step that facilitates viral entry into host cells. nih.gov Research has shown that halofuginone treatment leads to a reduction in the biosynthesis of HS. nih.gov This decrease in cell surface HS consequently reduces the binding of the SARS-CoV-2 spike protein to the cells. nih.gov
The inhibitory effect of halofuginone has been demonstrated against both SARS-CoV-2 pseudotyped virus and authentic SARS-CoV-2 infection in vitro. nih.gov The inhibition of HS biosynthesis and the subsequent block of SARS-CoV-2 infection are dependent on the specific inhibition of PRS. nih.gov It is hypothesized that this may be due to the translational suppression of proline-rich proteins, which includes the pp1a and pp1ab polyproteins of SARS-CoV-2, as well as several HS proteoglycans. nih.gov The proline-rich nature of these proteins may make them particularly susceptible to the effects of halofuginone. nih.gov
Further in vitro studies have confirmed the dose-dependent efficacy of halofuginone in reducing SARS-CoV-2 viral load in Calu-3 cells. researchgate.net These experiments showed that halofuginone was highly effective in blunting viral infection at nanomolar concentrations. researchgate.net
| Finding | Details | Reference |
| Mechanism of Action | Inhibition of prolyl-tRNA synthetase (PRS). | nih.gov |
| Effect on Host Cells | Reduces heparan sulfate (HS) biosynthesis. | nih.gov |
| Viral Inhibition | Reduces binding of the SARS-CoV-2 spike protein to cells. | nih.gov |
| In Vitro Efficacy | Potently inhibits SARS-CoV-2 pseudotyped virus and authentic SARS-CoV-2 infection. | nih.gov |
| Molecular Target Vulnerability | Proline-rich proteins, such as SARS-CoV-2 polyproteins (pp1a, pp1ab) and HS proteoglycans, may be particularly sensitive. | nih.gov |
| Dose-Dependent Effect | Demonstrated a strong dose-dependent effect in reducing SARS-CoV-2 viral load in Calu-3 cells. | researchgate.net |
Translational Research Avenues and Future Perspectives
Design and Synthesis of Novel Halofuginone (B1684669) Analogues for Enhanced Research Utility
The synthesis of halofuginone and its analogues is a key area of research aimed at improving its properties for scientific investigation. While traditional methods have been established, newer, more scalable syntheses are being developed to facilitate wider research and potential industrial production. mdpi.comresearchgate.netacs.org These efforts focus on creating analogues with potentially improved efficacy, reduced toxicity, and better suitability for specific research applications.
A notable synthetic approach involves a multi-step process starting from intermediates like substituted 4(3H)-quinazolinone and piperidine (B6355638) moieties. mdpi.com Creative routes, such as linear synthesis, have been developed to reduce costs and avoid hazardous materials, achieving high purity (over 98.5%) without the need for chromatographic purification. acs.orgrsc.org These advancements are crucial for producing a variety of halofuginone analogues that can be used to probe biological systems with greater precision. For instance, modifications to the quinazolinone core or the piperidine side chain could lead to compounds with altered target binding affinity or pharmacokinetic profiles, providing valuable tools for structure-activity relationship studies.
The development of novel analogues is not merely an academic exercise; it holds the potential to unlock new therapeutic possibilities and refine our understanding of the molecular mechanisms underlying halofuginone's effects. fcad.com By systematically altering the chemical structure, researchers can dissect the contributions of different functional groups to its biological activity, paving the way for the design of next-generation research compounds.
Exploration of Combination Strategies with Other Research Agents in Preclinical Models
In preclinical research, particularly in oncology, the combination of halofuginone with other agents has shown synergistic effects, enhancing therapeutic outcomes in various cancer models. nih.gov These strategies aim to target multiple pathways involved in tumor progression and overcome resistance mechanisms.
One of the most studied combination approaches involves pairing halofuginone with conventional chemotherapy agents. For example, in preclinical models of osteosarcoma, halofuginone has been shown to inhibit tumor growth and lung metastases. oncotarget.comnih.gov Its ability to inhibit the TGF-β/Smad3 signaling cascade is a key mechanism behind its anticancer activity. oncotarget.comnih.gov When combined with drugs like zoledronic acid, halofuginone has demonstrated enhanced inhibition of breast cancer bone metastases. nih.govscispace.com Similarly, combining halofuginone with cisplatin (B142131) has shown significant suppression of tumor volume in certain cancer models, partly by decreasing NRF2 protein levels. medchemexpress.com
Beyond chemotherapy, there is growing interest in combining halofuginone with immunotherapies. researchgate.net Given halofuginone's effects on the tumor microenvironment (TME), including the inhibition of cancer-associated fibroblasts (CAFs) and the modulation of immune cells, it is a promising candidate for combination with immune checkpoint inhibitors or other immunomodulatory agents. nih.gov By disrupting the fibrotic matrix of tumors, halofuginone may improve the infiltration and efficacy of immune cells, a strategy that is being actively explored in preclinical settings. rsc.orgnih.gov
The table below summarizes key findings from preclinical studies exploring combination strategies with halofuginone.
| Cancer Model | Combination Agent | Key Findings |
| Osteosarcoma | - | Inhibited primary tumor growth and lung metastases. oncotarget.comnih.gov |
| Breast Cancer (Bone Metastases) | Zoledronic Acid | Enhanced inhibition of osteolysis compared to either agent alone. nih.govscispace.com |
| Various Solid Tumors | Cisplatin | Significantly suppressed tumor volume and decreased NRF2 protein levels. medchemexpress.com |
| Melanoma | Lenalidomide, Melphalan, Dexamethasone, Doxorubicin | Triggered synergistic cytotoxicity to inhibit tumor growth. nih.gov |
Interactive Data Table: Preclinical Combination Strategies with Halofuginone
Development of Advanced Delivery Systems for Targeted Research Applications
A significant challenge in harnessing the full research potential of halofuginone is its poor water solubility, which can affect its bioavailability and clinical efficacy. nih.gov To address this, researchers are developing advanced delivery systems designed to improve its solubility, stability, and targeting to specific tissues or cells in preclinical models.
Polymer Micelles: One promising approach is the encapsulation of halofuginone in polymeric micelles. For instance, d-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) polymeric micelles (HTPM) have been shown to enhance the efficacy of halofuginone against triple-negative breast cancer cells. nih.govnih.gov These nanocarriers offer several advantages, including improved drug-loading capacity, enhanced bioavailability, and the ability to overcome multidrug resistance. nih.govnih.gov HTPM have demonstrated a sustained and controlled release of halofuginone, particularly in the acidic tumor microenvironment. nih.gov
Antibody-Drug Conjugates (ADCs): The concept of antibody-drug conjugates, while not yet extensively reported specifically for halofuginone, represents a logical and promising future direction. This strategy would involve linking halofuginone to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. This approach could significantly enhance the targeted delivery of halofuginone, thereby increasing its efficacy at the tumor site while minimizing systemic exposure and potential side effects. The development of such ADCs would be a major step forward in applying halofuginone for targeted research applications.
Other Nanocarriers: Beyond polymer micelles, other nanocarrier systems are also being explored. For example, nano-thermosensitive hydrogels have been used for local, postoperative delivery of halofuginone in a preclinical model of canine mammary carcinoma. nih.gov This approach not only inhibited tumor growth and prevented lung metastasis but also aided in scar removal. nih.gov The development of drug delivery systems using Fc fragments that bind to the neonatal Fc receptor (FcRn) is another innovative strategy that could potentially be applied to halofuginone for enhanced transport across cellular barriers. google.com
The table below highlights key parameters of a halofuginone-loaded polymer micelle system.
| Parameter | Value |
| Drug Loading (DL%) | 12.94 ± 0.46% |
| Encapsulation Efficiency (EE%) | 90.6 ± 0.85% |
| Release Profile | Sustained and pH-sensitive |
Interactive Data Table: Characteristics of Halofuginone-Loaded TPGS Polymeric Micelles (HTPM) nih.gov
Unexplored Molecular Targets and Signaling Networks for Further Investigation
While the inhibitory effects of halofuginone on the TGF-β signaling pathway and prolyl-tRNA synthetase are well-documented, there is a growing body of evidence suggesting that its biological activities are more complex and involve a wider range of molecular targets and signaling networks. nih.govnih.gov
Recent chemoproteomic studies have identified novel targets of halofuginone. For instance, in the malaria parasite Plasmodium falciparum, ubiquitin carboxyl-terminal hydrolase 3 (PfUCHL3) has been identified as a crucial target. nih.gov Halofuginone's interaction with PfUCHL3 disrupts the expression of multiple functional proteins essential for the parasite's growth. nih.gov This discovery of a previously undisclosed druggable target opens up new avenues for antimalarial drug development. nih.gov
In the context of cancer and other diseases, several signaling pathways have been implicated in halofuginone's mechanism of action. These include:
Akt/mTORC1 Signaling: Halofuginone has been shown to inhibit the Akt/mTORC1 pathway, which plays a central role in cell growth, proliferation, and metabolism. nih.govnih.gov This inhibition is thought to contribute to its anticancer effects, particularly in colorectal cancer, by suppressing aerobic glycolysis. nih.gov
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway, which is often dysregulated in cancer, is another potential target of halofuginone. nih.gov
Exosomal microRNA-31 (miR-31)/HDAC2 Signaling: Halofuginone may exert its anticancer effects by reducing the production of exosomes containing miR-31, which in turn targets histone deacetylase 2 (HDAC2) and regulates cell cycle proteins. nih.gov
Integrated Stress Response (ISR): Halofuginone is known to activate the amino acid starvation response (AAR), a component of the ISR. nih.govnih.gov This is triggered by its inhibition of prolyl-tRNA synthetase, mimicking a state of proline deficiency. nih.govnih.gov The activation of the ISR has far-reaching consequences, including the inhibition of global protein synthesis and the induction of autophagy. nih.govebi.ac.uk More recently, it has been shown that halofuginone can promote weight loss in preclinical models by elevating fibroblast growth factor 21 (FGF21) and growth differentiation factor 15 (GDF15) through the ISR. mpg.denih.gov
The multifaceted nature of halofuginone's interactions with cellular signaling networks suggests that a comprehensive understanding of its mechanism of action is still evolving. Further research is needed to fully elucidate these novel targets and pathways, which could lead to new therapeutic applications and a more nuanced understanding of its biological effects.
Integration with "Omics" Technologies for Comprehensive Pathway Mapping
The advent of "omics" technologies, such as proteomics and metabolomics, offers powerful tools for a systems-level understanding of halofuginone's biological effects. By providing a global snapshot of changes in proteins and metabolites following halofuginone treatment, these approaches can help to map the complex signaling pathways and metabolic networks it perturbs.
Proteomics: Proteomic studies are instrumental in identifying the direct and indirect protein targets of halofuginone. For example, a chemoproteomic strategy using a photoaffinity labeling probe of halofuginone was successfully employed to identify PfUCHL3 as a direct target in P. falciparum. nih.gov This approach can be extended to other biological systems to uncover novel targets and mechanisms of action. Quantitative proteomics can also be used to assess global changes in protein expression following halofuginone treatment, providing insights into the downstream effects on various cellular processes. For instance, proteomic analysis has revealed that halofuginone treatment can disrupt the expression of multiple functional proteins involved in amino acid biosynthesis and metabolism. nih.gov
Metabolomics: Metabolomic analysis provides a detailed picture of the metabolic reprogramming induced by halofuginone. In a preclinical model of colitis, mass spectrometry-based metabolomics revealed that halofuginone treatment counteracted the increase in acylcarnitine levels in the colon, suggesting a restoration of incomplete fatty acid oxidation. nih.gov In colorectal cancer cells, metabolomics has shown that halofuginone slows the rates of both glycolytic flux and the tricarboxylic acid (TCA) cycle. nih.gov These findings, combined with the observation that halofuginone suppresses glucose transporter GLUT1 and hexokinase-2, support the notion that it dampens glucose uptake and glycolysis. nih.gov
The integration of proteomics and metabolomics with other "omics" data, such as transcriptomics, can provide a comprehensive and multi-layered view of halofuginone's mechanism of action. This integrated approach is essential for building detailed pathway maps and identifying key nodes in the signaling networks affected by this versatile compound.
Methodological Advancements for Studying Halofuginone in Complex Biological Systems
The accurate and sensitive quantification of halofuginone in complex biological matrices is crucial for pharmacokinetic studies, residue analysis, and understanding its disposition in vivo. The use of isotopically labeled internal standards, such as Halofuginone-13C,15N2 Hydrochloride, is a cornerstone of these advanced analytical methods.
High-Performance Liquid Chromatography (HPLC): HPLC-based methods are widely used for the determination of halofuginone in various biological samples, including tissues and plasma. rsc.orgnih.govlongdom.org These methods often involve an extraction step to isolate the compound from the matrix, followed by chromatographic separation and detection, typically using a UV detector. rsc.orgnih.govusda.gov The use of an internal standard like this compound is critical for correcting for any variability in the extraction and analysis process, thereby ensuring the accuracy and precision of the results. longdom.org
Advanced Detection Techniques: While UV detection is common, more advanced detection methods, such as mass spectrometry (MS), can offer higher sensitivity and specificity. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantifying low levels of halofuginone and its metabolites in complex biological samples. The use of an isotopically labeled internal standard is particularly important in LC-MS to compensate for matrix effects and ensure accurate quantification.
Immunoassays: In addition to chromatographic methods, immunoassays, such as time-resolved fluoroimmunoassays (TR-FIA), have been developed for the rapid screening of halofuginone residues. qub.ac.uk These methods offer a high-throughput alternative to traditional chromatographic techniques, although they may be more suited for screening purposes than for precise quantification. qub.ac.uk
The continuous development of more sensitive, specific, and high-throughput analytical methods, underpinned by the use of stable isotope-labeled internal standards, is essential for advancing our understanding of halofuginone's behavior in complex biological systems. These methodological advancements will be critical for supporting further preclinical and potentially clinical research on this promising compound.
Q & A
Q. What are the ethical and safety considerations for handling Halofuginone-¹³C,¹⁵N₂ Hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
